molecular formula C15H11NO B082639 2-Phenyl-3,1-benzoxazepine CAS No. 14300-21-1

2-Phenyl-3,1-benzoxazepine

Cat. No. B082639
CAS RN: 14300-21-1
M. Wt: 221.25 g/mol
InChI Key: QUXWLCQSCONIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3,1-benzoxazepine (PBZ) is a heterocyclic compound with a benzoxazepine ring system. It has been of interest to the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience. PBZ has been found to possess various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism Of Action

The exact mechanism of action of 2-Phenyl-3,1-benzoxazepine is not fully understood. However, it has been proposed that 2-Phenyl-3,1-benzoxazepine exerts its therapeutic effects through the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. 2-Phenyl-3,1-benzoxazepine has been found to act as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and N-methyl-D-aspartate (NMDA) receptor antagonist.

Biochemical And Physiological Effects

2-Phenyl-3,1-benzoxazepine has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. 2-Phenyl-3,1-benzoxazepine has also been found to reduce the levels of glutamate in the brain, which may contribute to its anxiolytic effects. Additionally, 2-Phenyl-3,1-benzoxazepine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

2-Phenyl-3,1-benzoxazepine has several advantages for use in lab experiments. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. 2-Phenyl-3,1-benzoxazepine also possesses a wide range of biological activities, which makes it a useful tool for studying various neuropsychiatric disorders. However, 2-Phenyl-3,1-benzoxazepine also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-Phenyl-3,1-benzoxazepine has been found to have some toxic effects, particularly at high doses.

Future Directions

There are several future directions for the study of 2-Phenyl-3,1-benzoxazepine. One area of interest is the development of 2-Phenyl-3,1-benzoxazepine analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-Phenyl-3,1-benzoxazepine in combination with other drugs for the treatment of neuropsychiatric disorders. Additionally, the development of new methods for the synthesis of 2-Phenyl-3,1-benzoxazepine could lead to the discovery of new analogs with unique biological activities. Finally, further research is needed to fully understand the mechanism of action of 2-Phenyl-3,1-benzoxazepine and its potential therapeutic applications.

Synthesis Methods

2-Phenyl-3,1-benzoxazepine can be synthesized through several methods, including the condensation of 2-aminophenol with benzaldehyde, cyclization of 2-(2-hydroxyphenyl)propionic acid, and the reaction of 2-aminobenzophenone with phenyl isocyanate. The most commonly used method for the synthesis of 2-Phenyl-3,1-benzoxazepine is the condensation of 2-aminophenol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form 2-Phenyl-3,1-benzoxazepine.

Scientific Research Applications

2-Phenyl-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. 2-Phenyl-3,1-benzoxazepine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

CAS RN

14300-21-1

Product Name

2-Phenyl-3,1-benzoxazepine

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-phenyl-3,1-benzoxazepine

InChI

InChI=1S/C15H11NO/c1-2-7-13(8-3-1)15-16-14-9-5-4-6-12(14)10-11-17-15/h1-11H

InChI Key

QUXWLCQSCONIQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=CO2

Other CAS RN

14300-21-1

synonyms

2-Phenyl-3,1-benzoxazepine

Origin of Product

United States

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